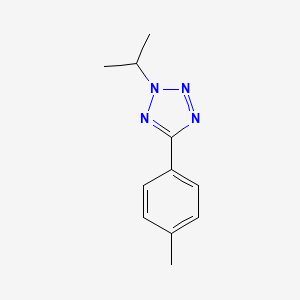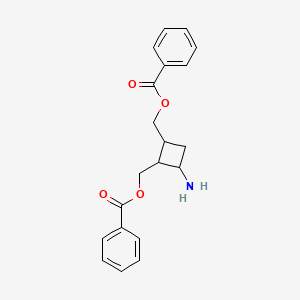
(3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate is a chemical compound with a unique structure that includes a cyclobutane ring substituted with an amino group and two methylene-linked benzoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and high production rates.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The amino group and benzoate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoate derivatives, while substitution reactions can produce a variety of substituted cyclobutane compounds.
Wissenschaftliche Forschungsanwendungen
(3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate involves its interaction with specific molecular targets and pathways The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents.
Benzoate esters: Compounds with benzoate groups attached to different core structures.
Uniqueness
(3-Aminocyclobutane-1,2-diyl)bis(methylene) dibenzoate is unique due to its specific combination of a cyclobutane ring with amino and benzoate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
151807-53-3 |
|---|---|
Molekularformel |
C20H21NO4 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
[3-amino-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate |
InChI |
InChI=1S/C20H21NO4/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-18H,11-13,21H2 |
InChI-Schlüssel |
GXQAOHQUDDYVJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C1N)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


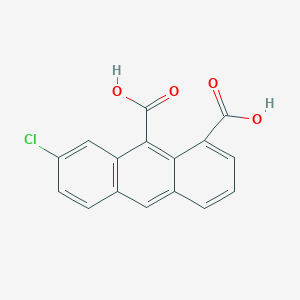
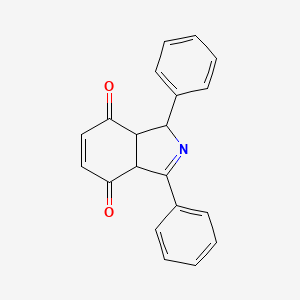

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)


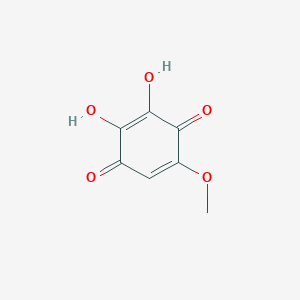
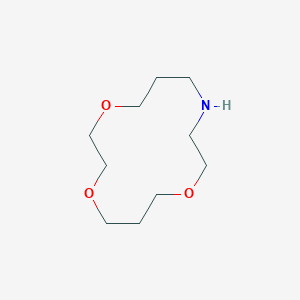
![3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate](/img/structure/B14267003.png)
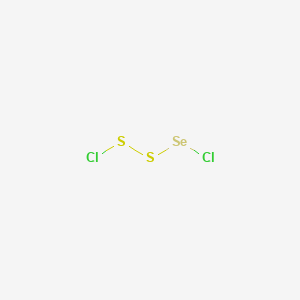
![(2R,3R,4S,5R)-2-[6-[2-hydroxyethyl(methyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14267011.png)
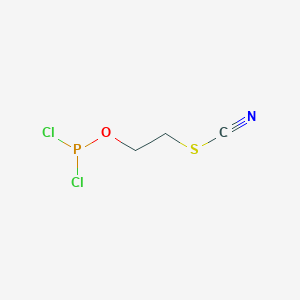
![2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14267026.png)
